

Amoxapine: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Amoxapine**

Cat. No.: **B1665473**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and synthesis of **amoxapine**. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties of Amoxapine

Amoxapine is a tetracyclic antidepressant of the dibenzoxazepine class.^[1] It is chemically distinct from other tricyclic antidepressants (TCAs) due to the presence of a seven-membered central ring containing both a nitrogen and an oxygen atom, and a piperazinyl ring in its side chain.^[2] Structurally, it is the N-demethylated metabolite of the antipsychotic drug loxapine.^[3]
^[4]

The IUPAC name for **amoxapine** is 8-chloro-6-piperazin-1-ylbenzo[b][3][5]benzoxazepine.^{[3][6]} Its chemical formula is $C_{17}H_{16}ClN_3O$.^{[3][7]}

Key Functional Groups

Chloro Substituent | At position 2

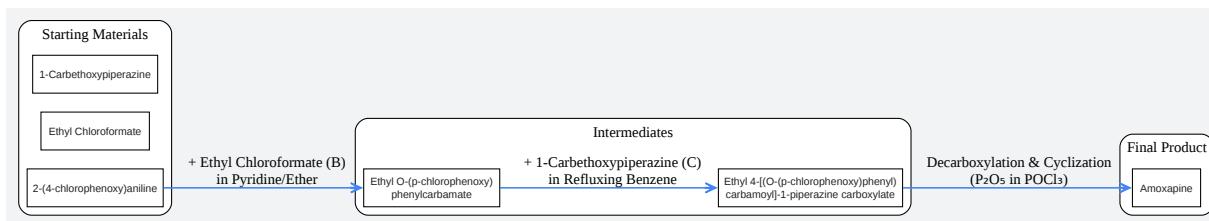
Piperazinyl Group | Attached at position 11

Dibenzoxazepine Core | Tricyclic system with N and O heteroatoms

Amoxapine Structure

[Click to download full resolution via product page](#)

Caption: Chemical structure of **Amoxapine** highlighting its key functional groups.


Physicochemical Properties

The key physicochemical properties of **amoxapine** are summarized in the table below.

Property	Value	Reference
Molecular Weight	313.8 g/mol	[3][6]
Melting Point	175-176 °C	[2][3][8]
Appearance	Crystalline solid	[2]
Solubility	Insoluble in water; soluble in methanol.[8]	[8]
pKa (basic)	7.6 - 8.71	[2][3]
LogP	3.4	[3]
CAS Number	14028-44-5	[3][9]

Synthesis of Amoxapine

The synthesis of **amoxapine** is analogous to that of its parent compound, loxapine, and typically starts from 2-(4-chlorophenoxy)aniline.[2] The general scheme involves the formation of a ureide intermediate, followed by cyclization to form the dibenzoxazepine ring system.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **Amoxapine**.

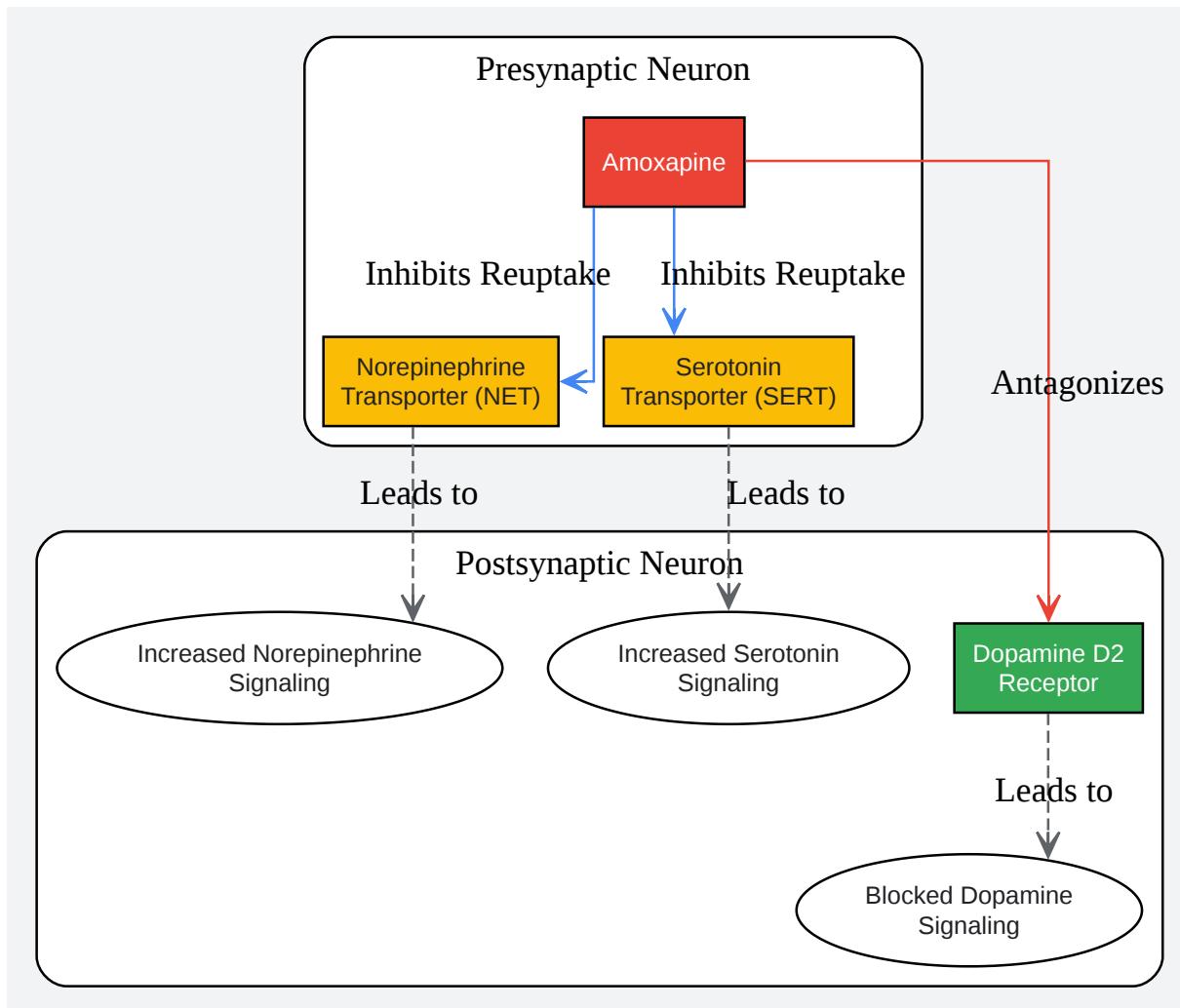
Experimental Protocol

The following is a representative experimental protocol for the synthesis of **amoxapine**.

Step 1: Synthesis of Ethyl 4-[(O-(p-chlorophenoxy)phenyl)carbamoyl]-1-piperazine carboxylate

- Carbamate Formation: O-(p-chlorophenoxy)aniline hydrochloride is reacted with ethyl chlorocarbonate in a pyridine-ether solution to yield ethyl O-(p-chlorophenoxy)phenylcarbamate.[10]
- Condensation: The resulting carbamate is then condensed with 1-carbethoxypiperazine. This reaction is typically carried out in refluxing benzene using a base such as sodium ethoxide (NaOCH_3) or sodium oxide (Na_2O).[10] This step produces the ureide intermediate, ethyl 4-[(O-(p-chlorophenoxy)phenyl)carbamoyl]-1-piperazine carboxylate.[10]

Step 2: Cyclization and Hydrolysis to **Amoxapine**


- Cyclization: The ureide intermediate is subjected to decarboxylation and cyclization. This is achieved by refluxing with a mixture of phosphorus pentoxide (P_2O_5) and phosphorus oxychloride (POCl_3).[2][10] This reaction forms the central dibenzoxazepine ring.
- Hydrolysis: Subsequent alkaline hydrolysis removes the remaining carboethoxy group from the piperazine ring, yielding **amoxapine**.[2]
- Purification: The crude product is purified by recrystallization from a solvent mixture such as benzene-petroleum ether to give 2-chloro-11-(1-piperazinyl)dibenz[b,f][3][5]oxazepine (**amoxapine**) as crystals with a melting point of 175-176°C.[2]

Mechanism of Action

Amoxapine's antidepressant effects are attributed to its complex pharmacological profile. It acts as a potent inhibitor of norepinephrine reuptake and a moderate inhibitor of serotonin reuptake.[2][3][11] This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[11]

Furthermore, unlike many other TCAs, **amoxapine** and its major active metabolite, 7-hydroxy**amoxapine**, are antagonists at dopamine D2 receptors.[2][11][12] This dual action

contributes to its unique clinical profile, which includes antipsychotic properties.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Amoxapine** at the neuronal synapse.

Receptor Binding Profile

The affinity of **amoxapine** for various neurotransmitter receptors and transporters has been quantified, as shown in the table below.

Target	Binding Affinity (Kd or Ki)	Reference
Norepinephrine Transporter (NET)	Kd = 16 nM	[2]
Serotonin Transporter (SERT)	Kd = 58 nM	[2]
Dopamine D2 Receptor	Kd = 160 nM	[2]
Serotonin 5-HT2A Receptor	Ki = 1 nM	[2]
Serotonin 5-HT2C Receptor	Ki = 2 nM	[2]
α_1 -Adrenergic Receptor	Kd = 50 nM	[2]
Histamine H ₁ Receptor	Kd = 25 nM	[2]

This guide has provided a detailed overview of the chemical structure, synthesis, and mechanism of action of **amoxapine**, tailored for a scientific audience. The structured data and diagrams are intended to serve as a valuable resource for research and development in medicinal chemistry and related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amoxapine CAS#: 14028-44-5 [m.chemicalbook.com]
- 3. Amoxapine | C17H16CIN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. amoxapine [drugcentral.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Amoxapine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 7. drugs.com [drugs.com]

- 8. Amoxapine(14028-44-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. Amoxapine [webbook.nist.gov]
- 10. Synthetic Method of Amoxapine - Chempedia - LookChem [lookchem.com]
- 11. What is the mechanism of Amoxapine? [synapse.patsnap.com]
- 12. Amoxapine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Amoxapine: A Comprehensive Technical Guide on its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665473#chemical-structure-and-synthesis-of-amoxapine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com